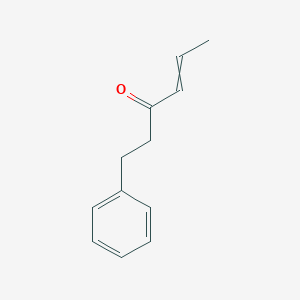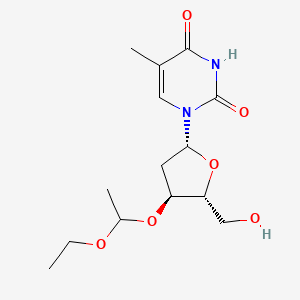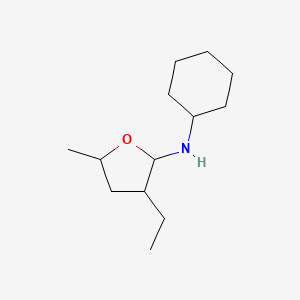![molecular formula C13H19FO3 B14620201 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol CAS No. 58021-23-1](/img/structure/B14620201.png)
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is an organic compound that belongs to the class of alcohols It features a fluorophenyl group, a methoxy group, and a butanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol typically involves the reaction of 2-fluorophenol with an appropriate butanol derivative under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- 1-[(2-Bromophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- 1-[(2-Methylphenyl)methoxy]-2-(methoxymethyl)butan-2-ol
Uniqueness
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity and ability to form strong hydrogen bonds contribute to the compound’s distinct properties.
Eigenschaften
CAS-Nummer |
58021-23-1 |
|---|---|
Molekularformel |
C13H19FO3 |
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
1-[(2-fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol |
InChI |
InChI=1S/C13H19FO3/c1-3-13(15,9-16-2)10-17-8-11-6-4-5-7-12(11)14/h4-7,15H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
AWVVRIBNOILJCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC)(COCC1=CC=CC=C1F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


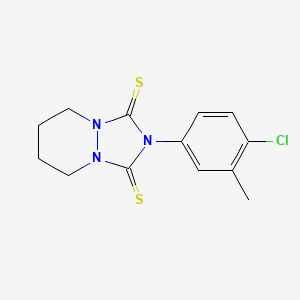
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)

![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)

![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
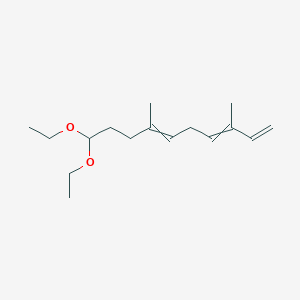
![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
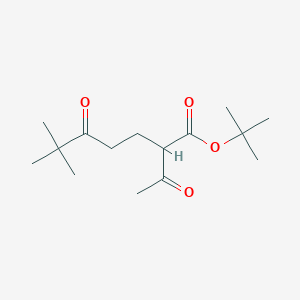
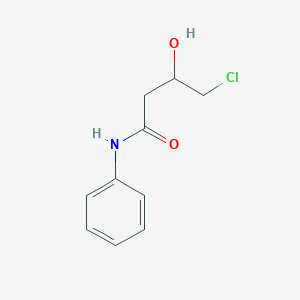
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)
